molecular formula C14H25BO3Si B12945498 4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid

4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid

Cat. No.: B12945498
M. Wt: 280.24 g/mol
InChI Key: VXNOPCZCUAIGMN-UHFFFAOYSA-N
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Description

(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-bromophenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis is facilitated by the availability of reagents and the relatively straightforward reaction conditions.

Mechanism of Action

The mechanism of action of (4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted side reactions during the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid is unique due to its combination of a boronic acid functional group and a tert-butyldimethylsilyl-protected hydroxyl group. This dual functionality allows for selective reactions and protection strategies, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C14H25BO3Si

Molecular Weight

280.24 g/mol

IUPAC Name

[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid

InChI

InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-6-8-13(9-7-12)15(16)17/h6-9,16-17H,10-11H2,1-5H3

InChI Key

VXNOPCZCUAIGMN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCO[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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